7,2'-Dihydroxyflavone

Übersicht

Beschreibung

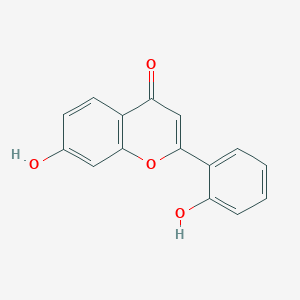

7,2’-Dihydroxyflavone (also known as 7,2’-DHF) is a flavonoid compound. It can be isolated from the roots of Glycyrrhiza uralensis This yellow crystalline powder exhibits various biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects .

Vorbereitungsmethoden

Synthetic Routes::

Isolation from Glycyrrhiza uralensis: 7,2’-Dihydroxyflavone can be extracted from the roots of Glycyrrhiza uralensis.

Chemical Synthesis: Although not commonly synthesized, chemical methods can produce 7,2’-DHF.

Industrial Production:: Industrial-scale production methods for 7,2’-Dihydroxyflavone are limited due to its natural occurrence. research continues to explore efficient synthetic routes.

Analyse Chemischer Reaktionen

7,2’-Dihydroxyflavon durchläuft verschiedene chemische Reaktionen:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können seine Struktur verändern.

Substitution: Substituenten können an verschiedenen Positionen eingeführt werden.

Häufige Reagenzien: Reagenzien wie Wasserstoffperoxid (H₂O₂), Reduktionsmittel und Lewis-Säuren werden verwendet.

Hauptprodukte: Die spezifischen Produkte hängen von den Reaktionsbedingungen und Substituenten ab.

Wissenschaftliche Forschungsanwendungen

Neuroprotection

One of the most promising applications of 7,2'-Dihydroxyflavone is in neuroprotection. It acts as an agonist for the tropomyosin receptor kinase B (TrkB), mimicking the effects of brain-derived neurotrophic factor (BDNF). This interaction promotes neuron survival and function, potentially leading to therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Key Findings:

- Mechanism: Binding to TrkB induces receptor dimerization and autophosphorylation.

- Effects: Enhances cognitive function and protects against neurodegeneration .

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Studies indicate that it can modulate inflammatory pathways by inhibiting pro-inflammatory mediators such as Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and Tumor Necrosis Factor-alpha (TNF-α) .

Research Insights:

- Dosage: Effective at doses around 50 mg/kg in animal models.

- Therapeutic Potential: Could be beneficial in treating conditions characterized by chronic inflammation .

Cancer Research

The compound is being explored for its potential role in cancer prevention and treatment. Research has indicated that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Important Observations:

- Mechanisms: Involves modulation of signaling pathways related to cell cycle regulation.

- Applications: Potential use as an adjunct therapy in cancer treatment protocols .

Cosmetic Industry

Due to its antioxidant properties, this compound is being investigated for applications in skincare products. Its ability to protect skin cells from oxidative stress makes it a valuable ingredient for anti-aging formulations .

Market Relevance:

- Benefits: Protects against UV-induced damage and improves skin health.

- Product Development: Incorporation into creams and serums targeting skin rejuvenation .

Pharmaceutical Applications

In pharmaceuticals, this compound is being researched for its potential benefits in drug development. Its neuroprotective and anti-inflammatory properties position it as a candidate for new therapeutic agents targeting neurological disorders and inflammatory diseases .

Summary Table of Applications

| Application Area | Key Benefits | Mechanism of Action |

|---|---|---|

| Neuroprotection | Enhances neuron survival | Agonist of TrkB receptor |

| Anti-inflammatory | Reduces inflammation | Inhibition of COX enzymes and TNF-α |

| Cancer Research | Inhibits cancer cell growth | Modulation of cell cycle signaling pathways |

| Cosmetics | Antioxidant protection for skin | Scavenges free radicals |

| Pharmaceuticals | Potential new treatments for various diseases | Multi-target interactions affecting cellular processes |

Wirkmechanismus

7,2’-Dihydroxyflavone exerts its effects by:

Vergleich Mit ähnlichen Verbindungen

Während 7,2’-Dihydroxyflavon in seinen Eigenschaften einzigartig ist, weisen andere Flavonoide strukturelle Ähnlichkeiten auf. Zu den ähnlichen Verbindungen gehören:

7,4’-Dihydroxyflavon (7,4’-DHF): Es wird aus Glycyrrhiza uralensis gewonnen und weist ebenfalls interessante biologische Aktivitäten auf.

Andere Flavonoide: Quercetin, Kaempferol und Apigenin sind verwandte Verbindungen.

Biologische Aktivität

7,2'-Dihydroxyflavone (7,2'-DHF) is a flavonoid compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 7,2'-DHF, focusing on its mechanisms of action, therapeutic potential in various diseases, and relevant research findings.

Chemical Structure and Properties

7,2'-DHF is characterized by its molecular formula and a molar mass of approximately 254.24 g/mol. The unique positioning of hydroxyl groups at the 7 and 2' positions of the flavone structure significantly influences its biological activity and binding affinity to various receptors, particularly the TrkB receptor.

The primary mechanisms through which 7,2'-DHF exerts its biological effects include:

- TrkB Receptor Agonism : 7,2'-DHF selectively binds to TrkB receptors, leading to receptor dimerization and autophosphorylation. This interaction activates downstream signaling pathways that promote neuronal survival and function .

- Antioxidant Activity : The compound exhibits potent antioxidant properties that protect against oxidative stress-induced damage in neuronal cells. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Neuroprotection : By mimicking brain-derived neurotrophic factor (BDNF), 7,2'-DHF promotes neuroprotection and cognitive enhancement through modulation of signaling pathways involved in neuronal health .

Neuroprotective Effects

Numerous studies have highlighted the neuroprotective effects of 7,2'-DHF in preclinical models:

- Alzheimer's Disease : Research indicates that 7,2'-DHF can mitigate cognitive decline by activating TrkB signaling pathways, thus enhancing synaptic plasticity and neuronal survival in models of Alzheimer's disease .

- Parkinson's Disease : The compound has shown promise in protecting dopaminergic neurons from oxidative stress-induced toxicity, which is a hallmark of Parkinson's disease pathology .

Anticancer Properties

7,2'-DHF has also been investigated for its anticancer properties:

- Melanoma : A study demonstrated that 7,2'-DHF inhibits growth and metastasis in melanoma cells by downregulating microphthalmia-associated transcription factor (MITF), which is crucial for melanoma progression .

- Leukemia : In vitro studies have shown that 7,2'-DHF exhibits cytotoxic effects against human monocytic leukemia cells, suggesting its potential as an anticancer agent .

Antifungal Activity

Recent investigations into the antifungal properties of flavonoids have identified 7,2'-DHF as having moderate antifungal activity against Candida albicans. Its ability to disrupt biofilm formation presents a novel approach to treating fungal infections .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Agarwal et al. (2020) | Highlighted the role of flavonoids like 7,2'-DHF in drug discovery for neurodegenerative diseases. |

| Wang et al. (2020) | Discussed the antioxidant capabilities of flavonoids in combating oxidative stress-related diseases. |

| Proença et al. (2018) | Explored the inhibitory effects of flavonoids on phosphatases related to neurodegeneration. |

| Spagnuolo (2020) | Examined the intersection of nutrition and pharmacology in flavonoid research. |

Eigenschaften

IUPAC Name |

7-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-9-5-6-11-13(18)8-15(19-14(11)7-9)10-3-1-2-4-12(10)17/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGPQONICGTVNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10419806 | |

| Record name | 7,2'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77298-66-9 | |

| Record name | 7,2'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.